Glycyl-d-threonine dihydrate

CAS No.: 74807-44-6

Cat. No.: VC2925081

Molecular Formula: C6H16N2O6

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74807-44-6 |

|---|---|

| Molecular Formula | C6H16N2O6 |

| Molecular Weight | 212.2 g/mol |

| IUPAC Name | (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate |

| Standard InChI | InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m0../s1 |

| Standard InChI Key | BFDXCPYYJSKNOU-BZNGOSNWSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O.O |

| SMILES | CC(C(C(=O)O)NC(=O)CN)O.O.O |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)CN)O.O.O |

Introduction

Chemical Structure and Properties

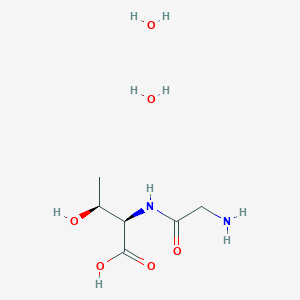

Glycyl-d-threonine dihydrate consists of glycine linked to D-threonine through a peptide bond, with two water molecules in its crystalline structure. The compound features an orthorhombic crystal structure with specific bond properties that influence its biochemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂O₄·2H₂O |

| Molecular Weight | 212.20 g/mol |

| Physical State (20°C) | Solid |

| CAS Registry Number | 74807-44-6 |

| Appearance | White to almost white powder or crystal |

| Storage Recommendation | Room temperature (preferably cool, dark place <15°C) |

| Purity (Commercial) | >95.0% (Titrimetric analysis) |

The compound contains multiple functional groups that contribute to its chemical reactivity and biological interactions, including an amino group from glycine, a peptide bond between the amino acids, a hydroxyl group from D-threonine, and a carboxyl group that enables hydrogen bonding and diverse chemical reactions .

Physical Characteristics

The compound exists as white to almost white crystalline powder at standard conditions. Its dihydrate nature significantly influences its solubility and stability properties. The water molecules are integrated into the crystal lattice through hydrogen bonding, contributing to the compound's orthorhombic structure .

Spectroscopic Properties

Synthesis Methods

The synthesis of Glycyl-d-threonine dihydrate involves specialized chemical processes to ensure proper stereochemistry and purity.

Peptide Coupling Techniques

Standard peptide synthesis methods are employed to produce Glycyl-d-threonine dihydrate. The process typically involves the condensation reaction between glycine and D-threonine using coupling agents such as dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt). This reaction is commonly performed in dimethylformamide (DMF) under controlled conditions to optimize yield and stereoselectivity.

The peptide coupling reaction can be represented as:

-

Activation of glycine carboxyl group with coupling agents

-

Nucleophilic attack by the amino group of D-threonine

-

Formation of the peptide bond

-

Crystallization with two water molecules to form the dihydrate

Industrial Production of D-Threonine Precursor

The production of D-threonine, a key precursor for Glycyl-d-threonine dihydrate, presents challenges in industrial settings. One reported method begins with glycine as the starting material:

-

Formation of cupric glycinate complex from glycine and bivalent cupric ions

-

Reaction with acetaldehyde to generate copper-threonine complex compounds

-

Removal of DL-allothreonine isomers through periodic crystallization

-

Decopper processing to obtain DL-threonine

-

Protection of the ethanoyl amino group and selective hydrolysis under PAF-AH influence to produce D-threonine

This industrial approach has notable limitations, including complex processing steps, low yields during isomer removal, challenging decopper processing operations, and only 50% intermediate utilization ratio, making it costly and inefficient for large-scale production .

Biological Activities and Mechanisms

Glycyl-d-threonine dihydrate demonstrates various biological activities that contribute to its importance in biochemical research.

Cellular Effects

The compound influences several cellular processes and functions:

-

It affects cell signaling pathways, leading to changes in gene expression and cellular metabolism

-

It can modulate the activity of specific signaling pathways, resulting in altered gene expression and metabolic flux

-

These effects provide valuable insights for cellular and molecular biology research

Molecular Mechanism

The molecular mechanism of Glycyl-d-threonine dihydrate involves:

-

Binding to specific enzymes, resulting in either inhibition or activation of their activity

-

Influencing gene expression through interactions with transcription factors or regulatory proteins

-

Formation of hydrogen bonds with various biomolecules, affecting their structure and function

-

Interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects

The N-H and O-H bond distances and angles in the compound are particularly important in determining its interactions with other molecules. These structural features enable the formation of hydrogen bonds that influence the compound's biological activity.

Enzymatic Substrate Activity

Research indicates that Glycyl-d-threonine dihydrate serves as a substrate in enzymatic studies involving threonine transaldolases. These enzymes catalyze reactions leading to the formation of β-hydroxy amino acids, demonstrating the compound's importance in enzymatic reaction studies.

Research Applications

Glycyl-d-threonine dihydrate has diverse applications in scientific research across multiple disciplines.

Biochemical Studies

The compound participates in various chemical reactions including hydrolysis, oxidation, and substitution reactions, which require specific conditions. These properties make it valuable for biochemical investigations studying peptide bond characteristics and stability.

| Reaction Type | Reagents | Products | Research Application |

|---|---|---|---|

| Hydrolysis | Water, Enzymes | Glycine and D-threonine | Peptide bond stability studies |

| Oxidation | Oxidizing agents (H₂O₂, KMnO₄) | Oxidized derivatives | Functional group reactivity |

| Substitution | Halogens, Nucleophiles | Substituted peptides | Chemical modification studies |

Topological Properties Research

Extensive research has been conducted on the topological properties of Glycyl-L-threonine dihydrate using advanced analytical techniques, providing insights that may be applicable to the D-isomer as well.

Synchrotron data collection at 100 K with a Bruker CCD area detector has enabled high-resolution analysis of the charge density distribution in Glycyl-L-threonine dihydrate. This research has identified all critical points of electron density at covalent and hydrogen bonds, as well as those of the Laplacian, providing quantitative topological data for peptide and side chain bonds .

Bond topological indices in the dipeptide compare favorably with those of corresponding bonds in the constituent amino acids, suggesting transferability of electronic properties of atoms and functional groups when derived using Bader's partitioning method .

Comparison with Similar Compounds

Glycyl-d-threonine dihydrate shares structural similarities with several related compounds but possesses unique characteristics due to its specific stereochemistry and hydration state.

Stereoisomers and Related Compounds

| Compound | Key Differences | Notable Properties |

|---|---|---|

| Glycyl-L-threonine | Opposite threonine stereochemistry | Different biological interactions |

| Glycyl-DL-threonine | Racemic mixture of D and L isomers | Different crystallization behavior |

| Glycyl-d-serine | Contains serine instead of threonine | Different hydroxyl group position |

| Glycyl-L-serine | Different stereochemistry and amino acid | Different biological activity |

Distinctive Features

Glycyl-d-threonine dihydrate's uniqueness stems from:

-

The D-stereochemistry of the threonine residue, which influences its interaction with biological molecules

-

The presence of two water molecules in its crystalline structure, affecting its physical properties and stability

-

Its orthorhombic crystal structure, which determines its solid-state behavior

These distinctive characteristics make Glycyl-d-threonine dihydrate particularly valuable for structural studies and as a standard in analytical chemistry.

Analytical Characterization

Modern analytical techniques have enabled detailed characterization of Glycyl-d-threonine dihydrate's structural and chemical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound's structure through characteristic chemical shifts corresponding to its functional groups. Commercial sources typically verify compound identity and purity through NMR analysis .

X-ray Diffraction Studies

X-ray diffraction studies have been instrumental in determining the crystal structure of Glycyl-d-threonine dihydrate. These studies reveal the compound's orthorhombic crystal system and the arrangement of water molecules within the crystal lattice .

Computational Analysis

Computational methods, including Hartree-Fock calculations, have been employed to study the isolated molecule's properties. Comparison between theoretical and experimental results has identified discrepancies attributed to crystal field effects, highlighting the importance of considering environmental factors when analyzing the compound's properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume